2-Hexyl-5-methylfuran 2-Hexyl-5-methylfuran
Brand Name: Vulcanchem
CAS No.: 5312-82-3
VCID: VC20682603
InChI: InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

2-Hexyl-5-methylfuran

CAS No.: 5312-82-3

Cat. No.: VC20682603

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyl-5-methylfuran - 5312-82-3

Specification

CAS No. 5312-82-3
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 2-hexyl-5-methylfuran
Standard InChI InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3
Standard InChI Key JDZXFYUVTMSRIV-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC=C(O1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Hexyl-5-methylfuran belongs to the class of substituted furans, featuring an oxygen-containing heterocyclic ring with alkyl substituents. Key properties include:

PropertyValueSource
Molecular formulaC11H18O\text{C}_{11}\text{H}_{18}\text{O}
Molecular weight166.26 g/mol
Exact mass166.136 Da
LogP3.71
Polar surface area13.14 Ų

The compound’s IUPAC name, 2-hexyl-5-methylfuran, reflects its substitution pattern. Synonyms include 5-hexyl-2-methylfuran and 2-n-hexyl-5-methylfuran , often used interchangeably in chemical databases.

Spectroscopic and Chromatographic Data

While specific spectroscopic data (e.g., NMR, IR) for 2-hexyl-5-methylfuran were absent in the reviewed sources, analogous furans typically exhibit strong C-O-C stretching vibrations near 1,260 cm⁻¹ in IR and distinct proton environments in NMR . Gas chromatography-mass spectrometry (GC-MS) would likely show a molecular ion peak at m/z 166, consistent with its molecular weight .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-hexyl-5-methylfuran may involve:

  • Friedel-Crafts alkylation of 5-methylfuran with hexyl halides, using Lewis acid catalysts like AlCl₃ .

  • Cross-coupling reactions employing organometallic reagents to introduce the hexyl group.

A related compound, hexyl[(5-methylfuran-2-yl)methyl]amine (CAS 1042566-60-8), is synthesized via reductive amination or nucleophilic substitution, suggesting that similar strategies could adapt to 2-hexyl-5-methylfuran by omitting the amine moiety.

Scalability and Challenges

Industrial production faces challenges in controlling regioselectivity and minimizing side reactions such as over-alkylation. Continuous-flow reactors and heterogeneous catalysts might improve yield and purity, as seen in furan derivative syntheses .

Future Research Directions

Mechanistic Studies

  • Catalysis: Optimizing catalysts for regioselective synthesis.

  • Degradation Pathways: Environmental fate studies to assess ecological impact.

Application-Driven Research

  • Flavor Chemistry: Dose-response studies to establish sensory thresholds.

  • Material Science: Incorporation into polymers for enhanced thermal stability.

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